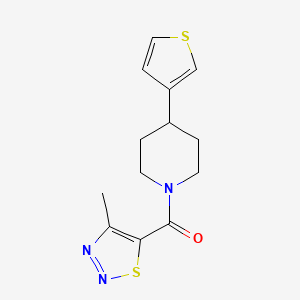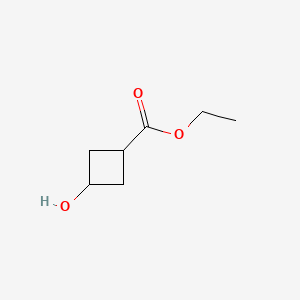
4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various fields of study, including pharmacology, biochemistry, and physiology. The purpose of
Mécanisme D'action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is not fully understood. However, it is known to act as a potent inhibitor of voltage-gated calcium channels and N-type calcium channels. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA(A) receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in the treatment of various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride in lab experiments include its potency, selectivity, and low toxicity. This compound has been shown to be highly effective in modulating the activity of various biological targets, while exhibiting low toxicity in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for off-target effects.
Orientations Futures
There are many potential future directions for the study of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride. One potential future direction is the development of new drugs based on the structure of this compound for the treatment of various neurological and inflammatory diseases. Additionally, this compound may be used as a tool for the study of various biological processes, including the regulation of ion channels and neurotransmitter release. Finally, the potential for off-target effects of this compound may be further explored to better understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,6-dimethylpyrimidine with 3,6-dihydro-1H-pyridine-4-carbaldehyde in the presence of hydrochloric acid. This reaction yields 4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride as a white crystalline powder.
Applications De Recherche Scientifique
4-(3,6-Dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride has been extensively used in scientific research for its unique properties. This compound has been used as a tool for studying various biological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the activation of G protein-coupled receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-2,6-dimethylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-9-8-11(13-10(2)12-9)14-6-4-3-5-7-14;/h3-4,8H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSQPCGJCVJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea](/img/structure/B2837733.png)
![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837734.png)
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2837736.png)
![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)
![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B2837739.png)

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)
